1-(1-Phenylethyl)-1H-pyrazol-4-amin

Übersicht

Beschreibung

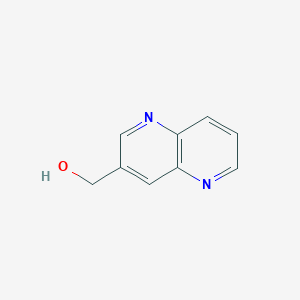

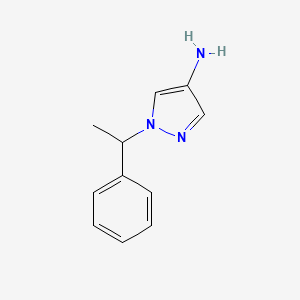

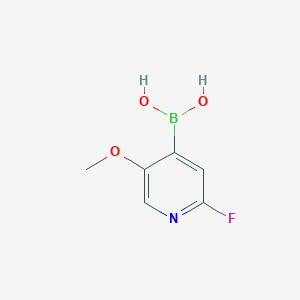

“1-(1-Phenylethyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these groups .

Chemical Reactions Analysis

Amines, like “1-(1-Phenylethyl)-1H-pyrazol-4-amine”, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would depend on its exact structure. Amines generally have a trigonal pyramidal shape around the nitrogen atom and can participate in hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Chiraler Induktor und Hilfsstoff in der asymmetrischen Synthese

„1-(1-Phenylethyl)-1H-pyrazol-4-amin“ kann als chiraler Induktor und Hilfsstoff in der asymmetrischen Synthese dienen. Diese Verbindung kann aufgrund ihrer chiralen Natur zur Induktion von Chiralität bei der Synthese enantiomerenreiner Produkte verwendet werden, was in pharmazeutischen Anwendungen oft entscheidend ist . Sie kann in die Synthese von chiralen Bausteinen integriert werden, die für die Herstellung verschiedener asymmetrischer Moleküle grundlegend sind.

Auftrennung anderer Verbindungen

Diese Verbindung spielt eine bedeutende Rolle bei der chiralen Trennung anderer Verbindungen. Sie kann zur Trennung von Enantiomeren racemischer Gemische verwendet werden, was ein kritischer Schritt bei der Herstellung enantiomerenreiner Substanzen für medizinische und agrochemische Zwecke ist .

Modulare Konstruktion von Organokatalysatoren

Modulare chirale Organokatalysatoren, die mit Fragmenten von „this compound“ aufgebaut wurden, können in wichtigen Synthesen eingesetzt werden. Diese Organokatalysatoren wurden entwickelt, um Reaktionen hochselektiv und effizient zu katalysieren, was zu Produkten mit der gewünschten Chiralität führt .

Enantioselektive Biotransformationen

Die Verbindung kann in enantioselektiven Biotransformationen verwendet werden, einem Verfahren, das die Gewinnung enantiomerenreiner Verbindungen ermöglicht. Beispielsweise kann sie an katalytischen Systemen beteiligt sein, die ionische Flüssigkeiten und Enzyme wie Lipasen enthalten, um einen hohen enantiomeren Überschuss und hohe Umsatzraten zu erreichen .

Synthese von Arzneimitteln und Naturprodukten

Als chiraler Hilfsstoff kann „this compound“ in der diastereoselektiven Synthese von Arzneimitteln und Naturprodukten verwendet werden. Seine Einbeziehung in synthetische Pfade kann zur Bildung komplexer Moleküle mit mehreren chiralen Zentren führen, die häufig in bioaktiven Naturstoffen vorkommen .

Ligand in asymmetrischen Reaktionen

Chirale Liganden, die von „this compound“ abgeleitet sind, können in asymmetrischen Reaktionen eingesetzt werden. Diese Liganden können an Metalle binden und katalytische Komplexe bilden, die asymmetrische Transformationen fördern, die für die kontrollierte Herstellung chiraler Moleküle unerlässlich sind .

Wirkmechanismus

Target of action

Compounds with similar structures, such as etomidate, are known to interact with specific γ-aminobutyric acid type a receptor subtypes .

Biochemical pathways

Similar compounds have been found to affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway .

Pharmacokinetics

Similar compounds like etomidate are known to have a short-acting effect and are rapidly metabolized .

Result of action

Similar compounds have been found to have neuropharmacological potential .

Action environment

Temperature and ph value are two key factors that can affect the stereo-selectivity, activity, and stability of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(1-Phenylethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of 1-(1-Phenylethyl)-1H-pyrazol-4-amine. Additionally, this compound can form stable complexes with certain proteins, influencing their structural conformation and functional activity .

Cellular Effects

1-(1-Phenylethyl)-1H-pyrazol-4-amine exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating the activity of key signaling molecules within this pathway, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates .

Molecular Mechanism

The molecular mechanism of action of 1-(1-Phenylethyl)-1H-pyrazol-4-amine involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either competitive or non-competitive inhibition. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Phenylethyl)-1H-pyrazol-4-amine can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(1-Phenylethyl)-1H-pyrazol-4-amine can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 1-(1-Phenylethyl)-1H-pyrazol-4-amine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed in studies, where a specific dosage level triggers a significant change in the biological response. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of 1-(1-Phenylethyl)-1H-pyrazol-4-amine while minimizing its toxic effects .

Metabolic Pathways

1-(1-Phenylethyl)-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a pivotal role in the oxidative metabolism of 1-(1-Phenylethyl)-1H-pyrazol-4-amine, leading to the formation of metabolites that can be further processed by conjugation enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic pathways can influence the overall bioavailability and pharmacokinetics of 1-(1-Phenylethyl)-1H-pyrazol-4-amine .

Transport and Distribution

The transport and distribution of 1-(1-Phenylethyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins. Once inside the cell, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(1-Phenylethyl)-1H-pyrazol-4-amine is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. The subcellular distribution of this compound can determine its overall impact on cellular processes and functions .

Eigenschaften

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCAKGDLZOKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)